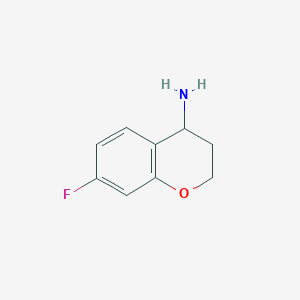

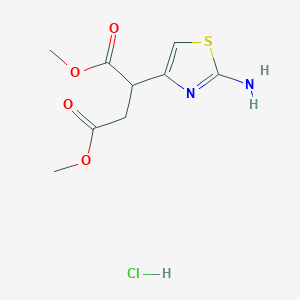

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl trifluoroacetate is a chemical compound from the trifluoroacetate group . It’s used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA). It’s also used in the synthesis of various pharmaceutically active molecules and agricultural products .

Synthesis Analysis

Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another synthesis method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .Molecular Structure Analysis

The molecular formula of Ethyl trifluoroacetate is C4H5F3O2 . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Chemical Reactions Analysis

Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It’s involved in the syntheses of various pharmaceutically active molecules and agricultural products .Physical And Chemical Properties Analysis

Ethyl trifluoroacetate has a density of 1.1952 g/cm3 at 16.7 °C and a boiling point of 61 °C . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

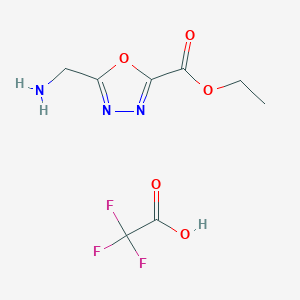

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Reactivity and Synthesis of Derivatives

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate was prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This research explores the reactivity of this compound towards a variety of electrophilic reagents, demonstrating its potential in the synthesis of novel organic compounds (Elnagdi et al., 1988).

Antimicrobial Assessment

A study focused on the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate. This compound reacted with hydrazine hydrate to give aminohydrazide, which upon further reactions yielded 1,3,4-oxadiazole-5-thiol structure. These structures were assessed for their antimicrobial properties, indicating the potential of these compounds in antimicrobial applications (Taha & El-Badry, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

751479-66-0 |

|---|---|

Nombre del producto |

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |

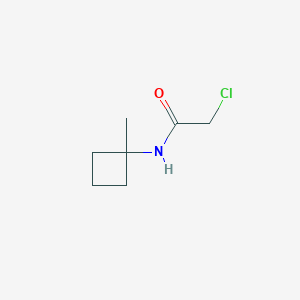

Fórmula molecular |

C8H10F3N3O5 |

Peso molecular |

285.18 g/mol |

Nombre IUPAC |

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |

Clave InChI |

DWNHEOATMIJKLV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)